molecular formula C8H3BrCl2N2 B1517698 7-Bromo-2,4-dichloroquinazoline CAS No. 959237-68-4

7-Bromo-2,4-dichloroquinazoline

Katalognummer: B1517698
CAS-Nummer: 959237-68-4
Molekulargewicht: 277.93 g/mol
InChI-Schlüssel: RDCSNKDVAPJWGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloroquinazoline typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2,4-dichloroaniline and bromine.

  • Reaction Conditions: : The reaction is carried out under controlled conditions, often involving the use of a strong base (e.g., sodium hydroxide) to facilitate the bromination process.

  • Purification: : The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high-purity yields suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinazoline-2,4-dione derivatives.

  • Reduction: : Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.

  • Substitution: : Halogen atoms on the quinazoline ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:
  • Oxidation: : Quinazoline-2,4-dione derivatives.

  • Reduction: : Reduced halogenated quinazoline derivatives.

  • Substitution: : Alkylated or arylated quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,4-dichloroquinazoline has found applications in several scientific research areas:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their potential use in pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

  • Industry: : It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Wirkmechanismus

The mechanism by which 7-Bromo-2,4-dichloroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-2,4-dichloroquinazoline is compared with other similar compounds, such as:

  • 2,4-Dichloroquinazoline: : Lacks the bromine atom, resulting in different reactivity and biological activity.

  • 7-Bromoquinazoline: : Contains only one halogen atom, leading to distinct chemical properties.

  • 2,4-Dichloro-7-iodoquinazoline: : Similar structure but with iodine instead of bromine, affecting its reactivity and applications.

These compounds share structural similarities but exhibit unique properties and applications due to the presence of different halogen atoms.

Biologische Aktivität

7-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula C8H3BrCl2N2C_8H_3BrCl_2N_2 and a molecular weight of 277.93 g/mol, features significant structural elements that enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The presence of bromine and chlorine atoms in the structure of this compound significantly influences its chemical reactivity. These halogens enhance lipophilicity, which can improve binding affinity to biological targets such as enzymes and receptors. The compound's ability to interact with various biological pathways makes it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound's effectiveness is quantified in terms of its inhibitory concentration (IC50), which indicates the concentration required to inhibit bacterial growth by 50%.

Key Findings:

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialPseudomonas aeruginosa25
Biofilm InhibitionPseudomonas aeruginosa50

In addition to direct antimicrobial effects, the compound has shown potential in disrupting biofilm formation, a critical factor in chronic infections.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest.

Research Highlights:

  • The compound was tested against various cancer cell lines with an observed IC50 value of approximately 11 µM, indicating potent anticancer activity.
  • Mechanistic studies revealed that this compound inhibits key signaling pathways involved in cancer progression, notably the PI3K/Akt/mTOR pathway. This inhibition was confirmed through immunoblotting techniques showing reduced phosphorylation of downstream targets at concentrations ranging from 250 to 500 nM .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity for target proteins involved in disease pathways.

  • Kinase Inhibition : The compound acts as a potential kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins .
  • Cell Signaling Modulation : By inhibiting critical signaling pathways such as PI3K/Akt/mTOR, the compound can alter cellular responses to growth signals, leading to reduced proliferation in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. Results indicated that it could effectively reduce bacterial viability and biofilm formation .
  • Anticancer Research : In vitro studies on breast cancer cells demonstrated that co-treatment with metformin enhanced the sensitivity of MCF7 cells to this compound, suggesting potential for combination therapy .

Eigenschaften

IUPAC Name

7-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSNKDVAPJWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652962
Record name 7-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-68-4
Record name 7-Bromo-2,4-dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 3
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 5
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 6
7-Bromo-2,4-dichloroquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.